molecular formula C₃₂H₄₇D₇O₂ B1152537 Cholesterol-d7 Tetrahydropyranyl Ether

Cholesterol-d7 Tetrahydropyranyl Ether

Cat. No.: B1152537
M. Wt: 477.81
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesterol-d7 Tetrahydropyranyl Ether (CAS: 6252-45-5) is a deuterated derivative of cholesterol modified at the C-3 hydroxyl group with a tetrahydropyranyl (THP) ether protecting group. Its molecular formula is C₃₂H₄₇D₇O₂, with a molecular weight of 477.8 g/mol . The incorporation of seven deuterium atoms at specific positions (e.g., C-6 and C-7) enhances its utility as a stable isotopic tracer in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based quantitative analyses .

The THP ether group is introduced via reaction with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis, as demonstrated in cholesterol derivatives using bismuth(III) salts like Bi(OTf)₃·xH₂O or Bi(NO₃)₃·5H₂O . This protection strategy stabilizes the hydroxyl group during synthetic manipulations, enabling selective deprotection under mild acidic conditions .

Applications include:

  • Synthetic intermediate: Used in the preparation of ginsenosides and other steroidal compounds .
  • Analytical standard: Serves as an internal reference in lipidomics due to its isotopic purity (≥95%) .

Properties

Molecular Formula

C₃₂H₄₇D₇O₂

Molecular Weight

477.81

Synonyms

2-[[(3β)-Cholest-5-en-3-yl]oxy]tetrahydro-2H-pyran-d7;  Cholesterol-d7 Tetrahydropyran-2-yl Ether;  Cholesteryl-d7 Tetrahydropyranyl Ether;  Tetrahydropyranyl Cholesterol-d7

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Cholesterol-d7 THP Ether 6252-45-5 C₃₂H₄₇D₇O₂ 477.8 Isotopic tracing, NMR/MS standards
Cholesterol Benzoate 604-32-0 C₃₄H₅₀O₂ 514.8 Liquid crystal studies
Δ⁴-Cholesten-3-one 601-57-0 C₂₇H₄₄O 384.6 Steroid hormone synthesis
Menthol THP Ether N/A C₁₅H₂₈O₂ 240.4 Fragrance precursor

Key Differences :

  • Isotopic Labeling: Cholesterol-d7 THP Ether contains deuterium, unlike non-deuterated analogs like Cholesterol Benzoate. This enables precise tracking in metabolic pathways .
  • Stability : THP ethers are more acid-labile than benzoate esters, allowing selective deprotection without disrupting other functional groups .
Functional Analogs (THP Ethers of Other Alcohols)
Compound Catalyst Used Reaction Time Yield (%) Key Features
Cholesterol THP Ether Bi(NO₃)₃·5H₂O 2–4 hours >90 High sterol compatibility
Menthol THP Ether NH₄HSO₄/SiO₂ 1 hour 95 Green solvent compatibility
Geraniol THP Ether Bi(OTf)₃·xH₂O 3 hours 88 Fragrance stabilization

Key Insights :

  • Catalytic Efficiency: Bismuth catalysts (Bi(NO₃)₃·5H₂O) outperform traditional acids (e.g., p-TsOH) in cholesterol derivatization, reducing reaction times .
  • Solvent Systems : Menthol THP Ether synthesis employs cyclopentyl methyl ether (CPME), a green solvent, whereas cholesterol derivatives often use dichloromethane .
Isotopic vs. Non-Isotopic Derivatives
Property Cholesterol-d7 THP Ether Cholesterol-13C5 Cholesterol-3-18O
Isotopic Purity ≥95% ≥98% ≥97%
Analytical Application MS/NMR tracing 13C metabolic flux 18O kinetic studies
Synthetic Complexity Moderate (deuteration) High (13C incorporation) High (18O exchange)

Advantages of Deuterium :

  • Cost-effective compared to 13C/18O labeling.
  • Minimal steric effects due to similar D/H bond lengths .

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